molecular formula C23H21N5O2 B2683961 3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole CAS No. 1904225-70-2

3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole

Cat. No.: B2683961
CAS No.: 1904225-70-2
M. Wt: 399.454
InChI Key: SGGYPAFZCJISJE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, and a pyrrolidine ring. These groups are common in many pharmaceutical compounds due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the pyrazole ring can react with hydroxylamine hydrochloride in a glacial acetic acid to afford a dione .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the pyrazole and oxadiazole rings could potentially make the compound more lipophilic, which could affect its solubility and stability .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to "(3-(1H-pyrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone" have been extensively studied for their synthesis and structural properties. For instance, research on the synthesis and crystal structure of related compounds provides foundational knowledge for understanding their chemical behavior and potential applications in material science and pharmaceuticals. The study of their crystalline structure through X-ray diffraction techniques offers insights into the molecular arrangement and stability, which are critical for designing materials with specific properties (Cao, Dong, Shen, & Dong, 2010).

Anticancer and Antimicrobial Applications

The investigation into the reaction of similar compounds with nucleophiles for anticancer evaluation reveals the potential of these molecules in medicinal chemistry. Such studies are pivotal for the development of novel anticancer agents, showcasing the ability of these compounds to interact with biological targets and influence cellular processes. The synthesis of compounds through reactions with different nucleophiles and their subsequent evaluation as anticancer agents highlights their versatility and potential utility in developing new therapeutic strategies (Gouhar & Raafat, 2015).

Furthermore, the synthesis and antimicrobial activity of derivatives of 1,3,5-trisubstituted pyrazolines, including compounds with pyridin-4-yl)methanone structures, demonstrate significant biological activities. These studies underscore the potential of such compounds in the design and development of new antimicrobial agents, offering alternative solutions to combat microbial resistance and infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .

Mechanism of Action

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-25-22(30-26-16)21-15-27(14-20(21)17-7-3-2-4-8-17)23(29)18-9-5-10-19(13-18)28-12-6-11-24-28/h2-13,20-21H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGYPAFZCJISJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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